molecular formula C8H10OS B12050609 2-(Methylthiomethyl)phenol

2-(Methylthiomethyl)phenol

Cat. No.: B12050609
M. Wt: 154.23 g/mol
InChI Key: USUGKGZNYHHQAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(methylthio)methyl]phenol can be achieved through several methods. One common approach involves the O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAOH) under microwave irradiation. This method is efficient and selective, providing high yields of the desired product in a short time . Another method involves the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions, which can coordinate with electron-rich sites in organic compounds to enhance the outcome of the reaction .

Industrial Production Methods

Industrial production of O-[(methylthio)methyl]phenol typically involves large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The use of microwave-assisted O-methylation and catalytic demethylation are common due to their effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

O-[(methylthio)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

O-[(methylthio)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(methylthio)methyl]phenol involves its interaction with various molecular targets and pathways. The compound can form complexes with metals, which can then participate in catalytic reactions. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, which lacks the methylthio group.

    Thiophenol: Contains a thiol group instead of a methylthio group.

    Methylphenol (Cresol): Contains a methyl group instead of a methylthio group.

Uniqueness

O-[(methylthio)methyl]phenol is unique due to the presence of both a hydroxyl group and a methylthio group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-(methylsulfanylmethyl)phenol

InChI

InChI=1S/C8H10OS/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3

InChI Key

USUGKGZNYHHQAW-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CC=C1O

Origin of Product

United States

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